N',N'-Di(desmethyl)azithromycin

描述

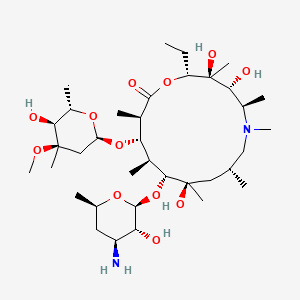

N’,N’-Di(desmethyl)azithromycin is a derivative of azithromycin, a widely used macrolide antibiotic. This compound is characterized by the removal of two methyl groups from the nitrogen atoms in the azithromycin molecule. It has a molecular formula of C36H68N2O12 and a molecular weight of 720.93 g/mol . N’,N’-Di(desmethyl)azithromycin is primarily studied for its potential as an impurity in azithromycin formulations and its role in various chemical and biological processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-Di(desmethyl)azithromycin typically involves the demethylation of azithromycin. One common method includes dissolving azithromycin in acetone, followed by the addition of formaldehyde and formic acid. The solution is then refluxed, and activated carbon is added to remove impurities. Sodium hydroxide is subsequently added to induce the precipitation of N’,N’-Di(desmethyl)azithromycin, which is then isolated .

Industrial Production Methods

Industrial production of N’,N’-Di(desmethyl)azithromycin follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired compound with minimal impurities .

化学反应分析

Reactions and Modifications

Azithromycin has an azalide scaffold with an amino group and several hydroxyl groups, which allows for substitutions to obtain new compounds . Reactions with phosgene can provide a cyclic carbamate from the vicinal dimethylamino-alcohol moiety of the desosamine sugar .

Structural and Functional Characteristics

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Azithromycin | Core macrolide structure with a lactone ring | Broad-spectrum antibiotic activity |

| N-desmethyl Azithromycin | Single desmethyl modification | Slightly reduced potency compared to azithromycin |

| Erythromycin | 14-membered lactone ring | Parent compound of macrolides with different activity |

| Clarithromycin | Methylated derivative of erythromycin | Enhanced stability and bioavailability |

| N',N'-Di(desmethyl) Azithromycin | Dual desmethyl modifications | May confer distinct pharmacokinetic properties and alter its interaction with bacterial ribosomes compared to similar compounds |

Role of the Dimethylamino Group

The N,N-dimethylamino group in the desosamine sugar is important for antibacterial activity .

Interactions with Ribosomal RNA

N',N'-Di(desmethyl) azithromycin interacts with ribosomal RNA, specifically binding to domains IV and V of the 23S rRNA. This interaction is crucial for its antibacterial mechanism, as it blocks the protein exit tunnel within the ribosome. Structural modifications in this compound may alter its binding affinity and efficacy compared to other macrolides.

科学研究应用

Chemical Properties and Structure

N',N'-Di(desmethyl)azithromycin, with the chemical formula , is characterized by its complex structure that includes multiple hydroxyl groups and a macrolide ring. This structural configuration contributes to its bioactivity and pharmacokinetic properties, influencing its therapeutic efficacy and safety profile .

Antimicrobial Activity

The primary application of this compound lies in its antimicrobial properties . As a metabolite of azithromycin, it retains significant antibacterial activity against a range of pathogens, including:

- Respiratory Tract Infections : Effective against bacteria causing upper and lower respiratory infections.

- Sexually Transmitted Infections : Demonstrated efficacy in treating conditions such as chlamydia and gonorrhea.

- Skin Infections : Useful in managing skin and soft tissue infections .

Cancer Research Applications

Recent studies have highlighted the potential of this compound as an autophagy inhibitor , which is significant in cancer therapy. Research indicates that this compound can disrupt autophagic processes in cancer cells, leading to increased cell death .

Case Study: Lung Cancer Treatment

In a study involving human lung cancer cell lines (A549), this compound was shown to inhibit tumor growth by interfering with cytoskeletal dynamics. The treatment resulted in altered autophagic flux, suggesting a mechanism through which this compound may enhance the effectiveness of existing cancer therapies .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Studies indicate that approximately 0.1% to 7.6% of an azithromycin dose is excreted as this compound through urine and feces, respectively . This highlights its role as a significant metabolite that may contribute to the overall pharmacological effects observed with azithromycin.

Potential Side Effects and Safety Profile

While this compound shows promise in various applications, it is essential to consider its safety profile. As with many antibiotics, there is potential for adverse effects, including gastrointestinal disturbances and allergic reactions. Ongoing research aims to delineate these effects further, ensuring safe clinical application .

作用机制

N’,N’-Di(desmethyl)azithromycin exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, preventing the assembly of the 50S ribosomal subunit. As a result, bacterial protein synthesis is halted, leading to the control of bacterial infections .

相似化合物的比较

Similar Compounds

Azithromycin: The parent compound, widely used as an antibiotic.

N’-Desmethylazithromycin: A metabolite of azithromycin with one less methyl group.

3’-N-Demethylazithromycin: Another derivative with a single demethylation at a different position

Uniqueness

N’,N’-Di(desmethyl)azithromycin is unique due to its dual demethylation, which significantly alters its chemical and biological properties compared to azithromycin and its other derivatives. This compound’s distinct structure allows for specific interactions with bacterial ribosomes, making it a valuable tool for studying antibiotic resistance and protein synthesis .

生物活性

N',N'-Di(desmethyl)azithromycin is a derivative of azithromycin, a widely used macrolide antibiotic. This compound has garnered attention due to its unique structural modifications and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by the removal of two methyl groups from the azithromycin molecule. The chemical structure can be represented as follows:

- Molecular Formula : C37H68N2O13

- Molecular Weight : 748.94 g/mol

- CAS Number : 765927-71-7

These modifications influence the compound's pharmacological properties, including its stability and interaction with bacterial targets.

The primary mechanism by which this compound exerts its antimicrobial effects is through the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit, specifically targeting the 23S rRNA component. The binding disrupts the transpeptidation and translocation steps of protein synthesis, effectively halting bacterial growth .

Spectrum of Activity

Research indicates that this compound retains antimicrobial activity similar to that of azithromycin, effective against both gram-positive and gram-negative bacteria. Notably, it has shown efficacy against common pathogens such as:

- Streptococcus pneumoniae

- Haemophilus influenzae

This broad-spectrum activity positions it as a candidate for further exploration in antibiotic therapy, particularly in cases where resistance to traditional antibiotics is observed .

Comparative Studies

A comparative analysis with other macrolides reveals distinct differences in activity profiles. The following table summarizes key features and activities of related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Two desmethyl groups | Altered activity profile |

| Azithromycin | Broad-spectrum antibiotic | Established clinical use |

| Clarithromycin | Methylated derivative | More potent against certain bacteria |

| Erythromycin | Older macrolide antibiotic | Different resistance patterns |

These structural modifications may enhance therapeutic potential or alter pharmacological properties compared to other compounds in the macrolide class.

Case Studies and Research Findings

Recent studies have explored the pharmacological effects of this compound in various contexts:

- In Vitro Studies : Laboratory experiments have demonstrated that this compound exhibits similar binding characteristics to azithromycin but may have altered affinity for specific ribosomal sites, potentially influencing its efficacy and resistance profiles .

- Clinical Relevance : In clinical settings, this compound has been investigated for its role in treating infections caused by non-tuberculous mycobacteria (NTM). Its inclusion in combination therapies has shown promise in enhancing treatment outcomes for resistant strains .

- Synergistic Effects : Studies indicate potential synergistic effects when combined with other antibiotics, such as rifamycins and ethambutol, which may lead to improved clinical outcomes in managing complex infections .

属性

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-amino-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68N2O12/c1-13-25-36(10,44)29(40)22(6)38(11)17-18(2)15-34(8,43)31(50-33-27(39)24(37)14-19(3)46-33)20(4)28(21(5)32(42)48-25)49-26-16-35(9,45-12)30(41)23(7)47-26/h18-31,33,39-41,43-44H,13-17,37H2,1-12H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDDIDGPAIGEHC-GGNUPITBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612069-27-9 | |

| Record name | N',N'-Di(desmethyl)azithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N',N'-DI(DESMETHYL)AZITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08RJ9G244H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。